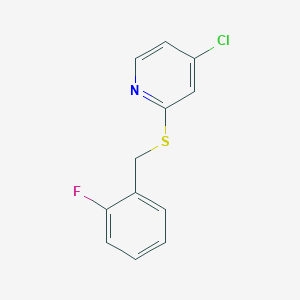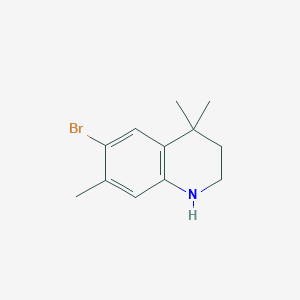
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane: is an organic compound that features a furan ring, a phenyl group, and a trimethylsilyl group. This compound is of interest due to its unique structure, which combines aromatic and alkyne functionalities, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane typically involves the coupling of furan derivatives with phenylacetylene derivatives under specific conditions. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which involves the reaction of a furan halide with phenylacetylene in the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions to form furan-2,3-diones or other oxidized derivatives.
Reduction: The alkyne group can be reduced to form the corresponding alkene or alkane.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as halides or alkoxides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
- Oxidation of the furan ring can yield furan-2,3-diones.
- Reduction of the alkyne group can produce the corresponding alkene or alkane.
- Substitution of the trimethylsilyl group can result in various functionalized derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediate: (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a candidate for the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
Wirkmechanismus
The mechanism of action of (3-(Furan-2-yl)-3-phenylprop-1-yn-1-yl)trimethylsilane depends on its application. In synthetic chemistry, it acts as a versatile building block that can undergo various transformations. In biological systems, its mechanism would depend on the specific target it interacts with, such as enzymes or receptors. The furan ring and phenyl group can participate in π-π interactions, while the alkyne group can engage in click chemistry reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-(furan-2-yl)propionate: This compound also features a furan ring but differs in its ester functionality.
3-Aryl-3-(furan-2-yl)propanoic Acid Derivatives: These compounds share the furan and phenyl groups but differ in their carboxylic acid functionality.
Uniqueness:
Eigenschaften
CAS-Nummer |
919283-69-5 |
|---|---|
Molekularformel |
C16H18OSi |
Molekulargewicht |
254.40 g/mol |
IUPAC-Name |
[3-(furan-2-yl)-3-phenylprop-1-ynyl]-trimethylsilane |
InChI |
InChI=1S/C16H18OSi/c1-18(2,3)13-11-15(16-10-7-12-17-16)14-8-5-4-6-9-14/h4-10,12,15H,1-3H3 |
InChI-Schlüssel |
XEEQSGZXPQLMQB-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC(C1=CC=CC=C1)C2=CC=CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl 3,3-difluoro-1,7-diazaspiro[4.4]nonane-1-carboxylate](/img/structure/B11858090.png)








![2-(2-Methyl-10-oxo-5,6,7,8-tetrahydropyrido[1,2-a]pyrrolo[3,2-d]pyrimidin-1(10H)-yl)acetic acid](/img/structure/B11858162.png)

![1-{4-[2-(Trimethoxysilyl)ethyl]phenyl}methanamine](/img/structure/B11858182.png)

